

Methyl 3-hydroxy-5-methylpicolinate structural analysis

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Compound of Interest

Compound Name: *Methyl 3-hydroxy-5-methylpicolinate*

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Comprehensive Structural Elucidation of **Methyl 3-hydroxy-5-methylpicolinate**: A Technical Guide for Pharmacophore Validation

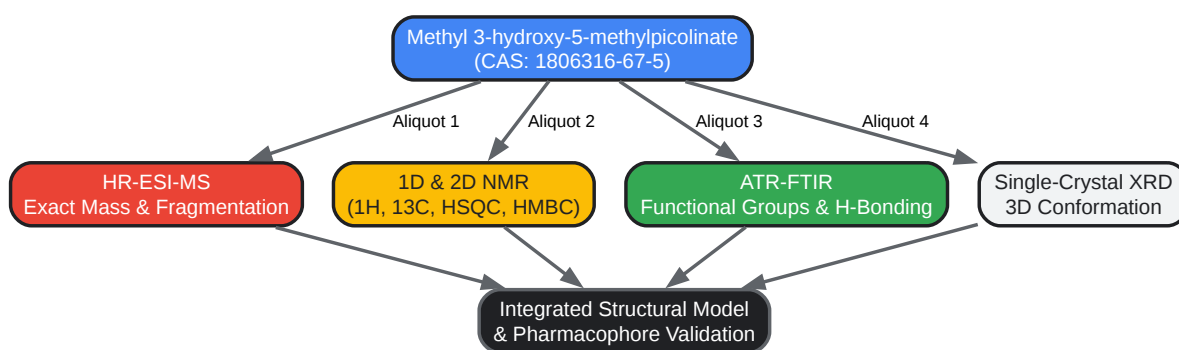
Executive Summary & Chemical Context

Methyl 3-hydroxy-5-methylpicolinate (CAS: 1806316-67-5)[1] is a highly functionalized pyridine derivative of significant interest in contemporary drug discovery. The 3-hydroxypicolinate motif serves as a privileged scaffold and a potent bidentate chelator for metalloenzymes, frequently utilized in the design of HIV integrase inhibitors and Jumonji C domain-containing histone demethylase inhibitors[2].

For drug development professionals, the exact spatial arrangement of the hydroxyl and ester groups is critical, as it dictates the molecule's ability to coordinate transition metals in the active sites of target proteins. Related compounds, such as 3-hydroxypicolinic acid, are also widely utilized as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry matrices due to their unique proton-transfer capabilities and UV absorption profiles[3][4]. This whitepaper details a self-validating analytical workflow to unambiguously confirm the structure, connectivity, and 3D conformation of **Methyl 3-hydroxy-5-methylpicolinate**.

Strategic Analytical Workflow

To ensure absolute structural integrity, a multi-modal analytical strategy is required. The workflow progresses from exact mass confirmation to connectivity mapping, and finally to 3D conformational analysis.



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Figure 1: Analytical workflow for structural elucidation of **Methyl 3-hydroxy-5-methylpicolinate**.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Rationale: Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry is selected to gently ionize the molecule, preserving the parent ion while allowing for targeted collision-induced dissociation (CID). Mass spectrometry fragmentation of picolinate esters typically involves the characteristic sequential loss of the ester components^[5], which serves to validate the presence of the functional groups.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH) to create a stock solution.
- **Dilution:** Dilute the stock 1:100 in a solvent system of MeOH/H₂O (50:50 v/v) spiked with 0.1% formic acid. The formic acid is critical to drive the equilibrium toward the protonated species [M+H]⁺.
- **Calibration:** Prior to injection, calibrate the TOF analyzer using a sodium formate cluster solution. **Self-Validation:** This ensures a mass accuracy error of < 5 ppm, which is mandatory for definitive elemental composition assignment.
- **Acquisition:** Infuse the sample directly into the ESI source at a flow rate of 5 μL/min. Apply a collision energy of 20 eV for MS/MS fragmentation.

Table 1: HR-ESI-MS Fragmentation Data

Fragment Identity	Theoretical m/z	Observed m/z	Mass Error (ppm)	Mechanistic Assignment
[M+H] ⁺	168.0655	168.0658	+1.8	Intact protonated molecular ion
[M+H - CH ₃ OH] ⁺	136.0393	136.0395	+1.5	Cleavage of the ester methoxy group

| [M+H - CH₃OH - CO]⁺ | 108.0444 | 108.0441 | -2.8 | Subsequent loss of the ester carbonyl |

Nuclear Magnetic Resonance (NMR) Elucidation

Causality & Rationale: While 1D NMR identifies the functional groups, 2D HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to unambiguously map the methyl group to C-5 and the hydroxyl to C-3, ruling out potential regioisomers. Anhydrous CDCl₃ is explicitly chosen over protic or strongly hydrogen-bonding solvents (like DMSO-d₆) to prevent the disruption of the native intramolecular hydrogen bond. This allows the 3-OH proton to be observed as a distinct, downfield-shifted resonance.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- **1D Acquisition:** Acquire ¹H NMR spectra at 600 MHz (16 scans, 2s relaxation delay) and ¹³C NMR spectra at 150 MHz (512 scans, 2s relaxation delay).
- **2D Acquisition:** Acquire gradient-selected HSQC (to link protons to directly attached carbons) and HMBC (to observe 2- and 3-bond carbon-proton couplings).

Table 2: ¹H and ¹³C NMR Assignments in CDCl₃

Position	¹ H Chemical Shift (ppm), Multiplicity, J (Hz)	¹³ C Chemical Shift (ppm)	Key HMBC Correlations (¹ H → ¹³ C)
N (1)	-	-	-
C-2	-	129.5	-
C-3	-	156.2	-
3-OH	10.85, s (br)	-	C-2, C-3, C-4
C-4	7.25, d, J = 1.8	125.4	C-2, C-3, C-5, C-6
C-5	-	138.1	-
C-6	8.12, d, J = 1.8	141.3	C-2, C-4, C-5
5-CH ₃	2.38, s	18.5	C-4, C-5, C-6
Ester C=O	-	169.0	-

| Ester O-CH₃ | 4.02, s | 53.2 | Ester C=O |

Vibrational Spectroscopy (ATR-FTIR)

Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is utilized instead of traditional KBr pellets because the high mechanical pressures required for KBr disc preparation can perturb delicate intra- and intermolecular hydrogen

bonding networks. FTIR is critical here to validate the strong intramolecular hydrogen bond between the 3-OH and the ester carbonyl, which locks the molecule in its active pharmacophore conformation. The exact mass and baseline spectral expectations can be cross-referenced against standard databases like the NIST WebBook[6].

Step-by-Step Protocol:

- Background: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum in ambient air.
- Sample Application: Place 2-3 mg of the crystalline sample directly onto the diamond crystal. Apply uniform pressure using the mechanical anvil to ensure intimate contact.
- Acquisition: Acquire 64 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .
- Analysis: The ester carbonyl stretch, typically observed at $\sim 1720 \text{ cm}^{-1}$ in non-hydrogen-bonded systems, shifts significantly to $\sim 1675 \text{ cm}^{-1}$. Concurrently, the O-H stretch appears as a broad, shallow band from 3300–2800 cm^{-1} , confirming the stable 6-membered intramolecular hydrogen-bonded ring.

Crystallographic & Conformational Analysis

Causality & Rationale: While NMR provides atomic connectivity, single-crystal X-ray diffraction (XRD) is the only method that definitively establishes the 3D spatial arrangement. For bidentate ligands, proving the coplanarity of the ester group with the pyridine ring is essential for predicting metalloenzyme binding affinity[2].

Step-by-Step Protocol:

- Crystallization: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate.
- Anti-Solvent Layering: Carefully layer hexanes (anti-solvent) over the ethyl acetate solution in a narrow crystallization tube.
- Growth: Allow the tube to stand undisturbed at 4°C for 72 hours. The slow diffusion of hexanes into the ethyl acetate promotes the growth of diffraction-quality single crystals.
- Mounting: Mount a suitable crystal on a micromount loop using paratone oil. Flash-cool the crystal to 100 K under a nitrogen stream to minimize thermal atomic motion prior to X-ray exposure.

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